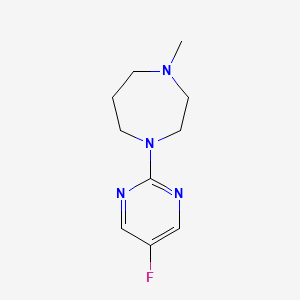
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its biological activity, and a diazepane ring, which can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the use of transaminase enzymes. One method involves the use of a wild ω-transaminase in a two-phase system, where toluene is used as a co-solvent to remove the acetophenone co-product from the aqueous phase . Another approach involves the immobilization of the (S)-selective amine transaminase from Vibrio fluvialis on glyoxyl-agarose or Sepabeads EC-EP/S, followed by pumping the (co)-substrate solution through a packed-bed reactor .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow biocatalysis. This method enhances mass transfer and resource-efficient synthesis at micro-scales while maintaining excellent selectivities obtained in biocatalysis . The use of immobilized enzymes in continuously operated reactors is a key aspect of this approach.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): A potent inhibitor of the Jak/Stat pathway.
2-Chloro-5-fluoropyrimidine: Used as a starting material for the synthesis of various fluorinated compounds.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is unique due to its combination of a fluoropyrimidine moiety and a diazepane ring. This structure provides a balance of biological activity and chemical stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGGEKWCMXTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
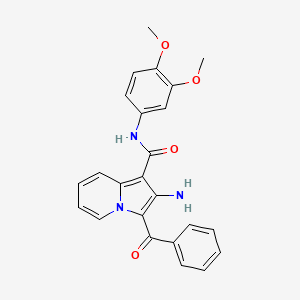
![[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2558251.png)
![N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2558253.png)
![2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide](/img/structure/B2558254.png)
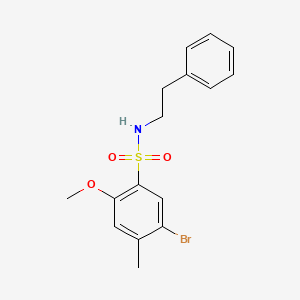
![N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B2558257.png)
![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)
![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)
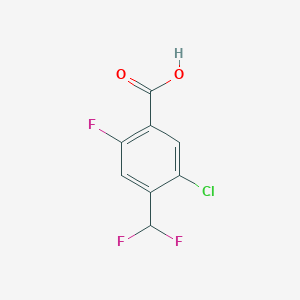
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)
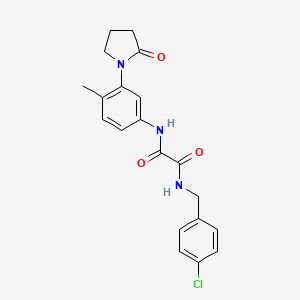
![2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine](/img/structure/B2558270.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)
![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)
